(2S,3R)-Efinaconazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H22F2N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14?,18-/m0/s1 |
InChI Key |
NFEZZTICAUWDHU-IBYPIGCZSA-N |
Isomeric SMILES |
CC([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of 2s,3r Efinaconazole
Overview of Early Synthetic Routes and Chemical Transformations for Triazole Antifungals
The development of triazole antifungals has been a significant area of medicinal chemistry, with early compounds paving the way for more advanced and potent agents like efinaconazole (B1671126). The synthesis of the triazole ring system itself has been a subject of extensive research. Classical methods, such as the Pellizzari reaction, which involves the reaction of formamide (B127407) and hydrazide, have been foundational. mdpi.com More contemporary approaches often utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to construct the 1,2,3-triazole ring with high efficiency and regioselectivity. mdpi.commdpi.compeerj.com Ruthenium-catalyzed reactions have also been explored for this purpose. nih.gov
The evolution of triazole antifungals has seen a progression from first-generation topical agents like clotrimazole (B1669251) and miconazole (B906) to second-generation drugs such as fluconazole (B54011) and itraconazole (B105839), which offered improved safety and pharmacokinetic profiles. bohrium.com These earlier compounds laid the groundwork for understanding the structure-activity relationships (SAR) within this class of drugs. For instance, the replacement of a triazole ring in fluconazole with a 5-fluoropyrimidine (B1206419) and the introduction of a methyl group were identified as beneficial structural modifications, leading to the development of voriconazole (B182144). acs.org This iterative process of structural modification and synthetic refinement has been crucial in the journey towards third-generation triazoles like efinaconazole, which exhibit enhanced activity spectra and safety profiles. bohrium.com
Advanced Stereoselective Synthesis Strategies for (2S,3R)-Efinaconazole and Its Precursors
The synthesis of this compound presents a significant stereochemical challenge due to the presence of a tetrasubstituted stereogenic center. A key breakthrough in accessing this complex architecture was the development of a catalytic asymmetric cyanosilylation of a ketone precursor. acs.orgnih.govresearchgate.net This method, utilizing a gadolinium-based catalyst with a sugar-derived chiral ligand, allows for the construction of the crucial tetrasubstituted stereocenter with high enantioselectivity. acs.orgthieme-connect.com The resulting cyanohydrin is then elaborated through a series of transformations, often performed in one-pot operations to enhance efficiency, to yield a key epoxide intermediate, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane. acs.orgnih.govresearchgate.net
The final step in the synthesis typically involves the ring-opening of this epoxide with 4-methylenepiperidine (B3104435). researchgate.net Initial attempts at this reaction at 80°C resulted in incomplete conversion and moderate yields. acs.orgresearchgate.net However, the use of microwave irradiation at 120°C was found to significantly improve the reaction, affording efinaconazole in high yield. acs.orgresearchgate.net Alternative procedures for this ring-opening step have also been developed, employing various organic solvents and promoting agents to achieve high yields and purity. google.com
Another innovative approach involves a chemo-enzymatic strategy. acs.org This method utilizes the enzyme benzaldehyde (B42025) lyase (BAL) to catalyze the initial benzoin (B196080) condensation, offering a greener alternative to traditional chemical methods. acs.org Furthermore, engineered styrene (B11656) monooxygenases have been employed for the biocatalytic asymmetric epoxidation of a styrene derivative to produce the key chiral epoxide intermediate with high diastereomeric excess. acs.org
| Key Intermediate | Synthetic Strategy | Key Features | Reference |
| (2R,3S)-Epoxide | Catalytic Asymmetric Cyanosilylation | Gadolinium-based catalyst, sugar-derived chiral ligand, one-pot operations. | acs.orgnih.gov |
| (2R,3S)-Epoxide | Biocatalytic Asymmetric Epoxidation | Engineered styrene monooxygenase (SeStyA), high diastereomeric excess. | acs.org |
| α-Hydroxy Ketone | Chemo-enzymatic Synthesis | Benzaldehyde lyase (BAL) catalyzed benzoin condensation. | acs.org |
Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies on this compound
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For efinaconazole, such studies have been crucial in optimizing its antifungal potency and pharmacokinetic properties. The core structure of efinaconazole, featuring a 2,4-difluorophenyl group, a 1,2,4-triazole (B32235) moiety, and a specific side chain, has been systematically modified to probe these relationships.
In vitro studies have shown that efinaconazole possesses potent activity against a broad range of fungi, including dermatophytes, Candida species, and non-dermatophyte molds. nih.gov SAR studies on related triazole compounds have revealed that modifications to the side chain can significantly impact antifungal activity. For example, the 4-methylenepiperidino group in efinaconazole is thought to contribute to its reduced keratin (B1170402) binding, which is a desirable property for a topical nail infection treatment. nih.govdovepress.com
The synthesis of various analogs allows for the exploration of these structure-activity relationships. For instance, replacing the 4-methylenepiperidine moiety with other cyclic amines or altering the substitution pattern on the phenyl ring can provide insights into the structural requirements for optimal activity. The synthesis of these analogs often follows similar synthetic routes to that of efinaconazole, starting from a common epoxide intermediate and introducing the desired structural diversity in the final steps. acs.orgresearchgate.net The evaluation of these analogs against a panel of fungal pathogens helps to build a comprehensive SAR model, guiding the design of future antifungal agents. nih.gov
| Structural Moiety | Observed SAR Impact | Reference |
| 4-Methylenepiperidino group | Contributes to reduced keratin binding. | nih.govdovepress.com |
| 2,4-Difluorophenyl group | Common feature in potent triazole antifungals. | acs.org |
| 1,2,4-Triazole ring | Essential for antifungal activity (azole class). | nih.govnih.gov |
Computational Chemistry Approaches in this compound Synthesis Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and development, including the synthesis of complex molecules like efinaconazole. Density Functional Theory (DFT) has been employed to optimize the structure of efinaconazole and to study its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This information provides insights into the molecule's reactivity and potential interactions with its biological target.
Molecular docking studies have been used to investigate the non-covalent interactions between efinaconazole and its target enzyme, lanosterol (B1674476) 14α-demethylase. researchgate.net These studies help to elucidate the binding mode of the drug and identify key interactions that contribute to its inhibitory activity. This understanding can guide the design of new analogs with improved binding affinity and potency.
In the context of synthesis, computational methods can be used to model reaction pathways and predict the stereochemical outcome of reactions. For example, modeling the transition states of the catalytic asymmetric cyanosilylation reaction could help in understanding the origin of the high enantioselectivity observed and in designing even more efficient catalysts. Similarly, computational tools can aid in the optimization of reaction conditions, leading to improved yields and purity of the final product.
| Computational Method | Application in Efinaconazole Research | Reference |
| Density Functional Theory (DFT) | Optimization of molecular structure, calculation of electronic properties. | researchgate.net |
| Molecular Docking | Investigation of binding interactions with the target enzyme. | researchgate.net |
Molecular and Cellular Mechanism of Action of 2s,3r Efinaconazole in Fungi
Inhibition of Fungal Ergosterol (B1671047) Biosynthesis by (2S,3R)-Efinaconazole
The cornerstone of this compound's antifungal activity lies in its potent and specific inhibition of the ergosterol biosynthesis pathway in fungi. dovepress.comnih.gov Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.comdovepress.com
Specificity for Fungal Cytochrome P450 14α-Demethylase (CYP51)
This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, also known as CYP51. fda.govpatsnap.comncats.io This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. mdpi.com The triazole ring of efinaconazole (B1671126) binds to the heme iron atom at the active site of CYP51, preventing the enzyme from demethylating its sterol substrates. mdpi.comsld.cu This high affinity for the fungal enzyme over its mammalian counterpart contributes to the drug's selective toxicity. ncats.ioresearchgate.net Studies have shown that efinaconazole is a more potent inhibitor of ergosterol biosynthesis in Trichophyton mentagrophytes and Candida albicans compared to other antifungal agents like itraconazole (B105839) and clotrimazole (B1669251). nih.govasm.org
Molecular Docking and Interaction Analysis with CYP51 Active Site
Molecular docking studies have provided insights into the specific interactions between this compound and the active site of fungal CYP51. These studies confirm that the triazole moiety of the molecule coordinates with the heme iron within the enzyme's active site. mdpi.comsld.cu The rest of the molecule, including the 2,4-difluorophenyl group and the 4-methylenepiperidin-1-yl tail, engages in various interactions with the amino acid residues lining the active site cavity. jrespharm.comresearchgate.net These interactions contribute to the tight and specific binding of efinaconazole to the fungal enzyme, ensuring potent inhibition. jrespharm.com The specificity of azole antifungals for fungal CYP51 over the human homolog is a critical determinant of their therapeutic index. mdpi.comsld.cu
Downstream Biochemical Consequences of Ergosterol Depletion in Fungal Cells
The inhibition of CYP51 by this compound leads to a significant reduction in ergosterol levels within the fungal cell. nih.govasm.org Concurrently, there is an accumulation of lanosterol and other 14α-methylated sterol precursors. nih.govasm.org These precursor sterols are unable to fulfill the structural and functional roles of ergosterol in the cell membrane. patsnap.com The altered sterol composition disrupts the normal "bulk" functions of the membrane, leading to increased membrane fluidity and permeability. nih.govasm.org This disruption also affects the activity of various membrane-bound enzymes, such as chitin (B13524) synthase, which is crucial for cell wall synthesis. nih.govresearchgate.net The accumulation of these toxic sterol intermediates and the depletion of ergosterol are ultimately responsible for the fungistatic and, in some cases, fungicidal activity of efinaconazole. hres.capatsnap.com
Cellular and Subcellular Effects of this compound on Fungal Pathogens
The biochemical disruption caused by this compound manifests as significant cellular and subcellular damage to fungal pathogens.
Impact on Fungal Cell Membrane Integrity and Permeability
The primary consequence of ergosterol depletion is the loss of fungal cell membrane integrity. patsnap.comncats.io The altered membrane structure leads to increased permeability, allowing for the leakage of essential intracellular components, such as ions and small molecules, which ultimately contributes to cell death. patsnap.com While efinaconazole does not appear to have a direct, acute damaging effect on the cell membrane, the inhibition of ergosterol biosynthesis leads to secondary degenerative changes that compromise membrane function over time. nih.govasm.org Electron microscopy studies have revealed morphological and ultrastructural changes in fungal hyphae treated with efinaconazole, including the separation of the plasma membrane from the cell wall and discontinuity of the plasma membrane. researchgate.net
Effects on Fungal Morphogenesis and Virulence Factor Expression (e.g., biofilm formation)
This compound induces significant morphological and ultrastructural changes in fungal hyphae. ebi.ac.ukasm.org Research on dermatophytes such as Trichophyton mentagrophytes has shown that the compound's effects are concentration-dependent. nih.govresearchgate.net At concentrations below its Minimum Inhibitory Concentration (MIC), efinaconazole disrupts the biosynthesis of ergosterol, leading to the accumulation of sterol precursors. ebi.ac.ukasm.org This primary action results in secondary degenerative changes to the fungal cell structure. ebi.ac.ukresearchgate.net
Electron microscopy studies have detailed these alterations, which include damage to the cell membrane integrity. asm.org Observed morphological changes in T. mentagrophytes hyphae become more pronounced as the concentration of efinaconazole increases. ebi.ac.uknih.govresearchgate.net These changes range from alterations in the hyphal structure to the collapse of hyphal walls at higher concentrations. frontiersin.org
Table 1: Morphological Effects of this compound on Trichophyton mentagrophytes Hyphae
| Efinaconazole Concentration | Observed Morphological Changes | Source(s) |
|---|---|---|
| Below MIC | Dose-dependent decrease in ergosterol production; accumulation of 4,4-dimethylsterols and 4α-methylsterols. | ebi.ac.uk |
| Various Concentrations | Inducement of morphological and ultrastructural changes in hyphae. | ebi.ac.ukasm.org |
| Concentration-Dependent | Changes in hyphal morphology become more prominent with increasing drug concentrations. | nih.govresearchgate.net |
Beyond its effects on individual fungal cells, this compound also demonstrates activity against virulence factors, most notably biofilm formation. frontiersin.org Biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix, which often confers increased resistance to antimicrobial agents. researchgate.netmdpi.com The ability of a fungus to form a biofilm is a critical virulence factor. mdpi.comfrontiersin.org
In a comparative study on Trichophyton rubrum biofilms, this compound was shown to have a greater destructive effect than fluconazole (B54011) and terbinafine (B446). frontiersin.org While all three agents inhibited the growth of planktonic (free-floating) cells, efinaconazole was more effective at damaging the structure of pre-formed biofilms, resulting in a reduction of both fungal cell density and hyphal density. frontiersin.org This suggests that this compound is not only effective against planktonic fungal cells but also possesses the capacity to disrupt established biofilms, a key factor in persistent fungal infections. frontiersin.org
Comparative Analysis of Azole Antifungal Mechanisms: Positioning this compound
This compound is a third-generation triazole antifungal agent. bohrium.com The primary mechanism of action for all azole antifungals, including imidazoles and triazoles, is the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51). asm.orgresearchgate.netfrontiersin.org This enzyme is a key component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. asm.orgnih.govdovepress.com By inhibiting this enzyme, azoles cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure and function, ultimately inhibiting fungal growth. asm.orghres.casmolecule.com
While sharing this core mechanism with other azoles like itraconazole, fluconazole, and clotrimazole, this compound exhibits several features that distinguish it within its class. nih.govbohrium.com It demonstrates potent, broad-spectrum antifungal activity against a wide range of fungi, including dermatophytes (Trichophyton spp.), yeasts (Candida spp.), and non-dermatophyte molds. nih.govdovepress.comnih.gov
In vitro studies have shown that efinaconazole's activity is often comparable or superior to other antifungal agents used for onychomycosis. nih.govdovepress.com For instance, it has been reported to be more active in inhibiting ergosterol biosynthesis in T. mentagrophytes and C. albicans than both itraconazole and clotrimazole. nih.govdovepress.com Its antifungal spectrum is broader than many existing drugs, showing higher potency against Candida spp. than itraconazole and greater effectiveness against non-dermatophyte molds than amorolfine (B1665469), ciclopirox (B875), and itraconazole. nih.govdovepress.com
Table 2: Comparative In Vitro Activity of this compound
| Fungal Group | Comparative Potency of this compound | Source(s) |
|---|---|---|
| Dermatophytes | Activity comparable to terbinafine and amorolfine; higher than ciclopirox and itraconazole. | nih.govdovepress.com |
| Yeasts (Candida spp.) | More potent than terbinafine, ciclopirox, itraconazole, and amorolfine. | nih.govdovepress.com |
A significant differentiating factor for this compound is its low affinity for keratin (B1170402). ebi.ac.ukhres.ca Many topical antifungal drugs bind tightly to keratin, which can limit the amount of free, active drug available to penetrate the site of infection, such as the nail plate and bed. nih.govmdedge.com Studies have demonstrated that efinaconazole is less tightly bound to keratin compared to agents like amorolfine and terbinafine, and is released more readily. ebi.ac.uknih.gov This characteristic is expected to result in increased drug availability at the target site, potentially contributing to its clinical efficacy. hres.cahres.cabauschhealth.ca
Furthermore, as a more recently developed azole, it was designed to overcome some limitations of earlier generations, such as having a negligible risk for drug-drug interactions because it does not significantly inhibit or induce human CYP450 enzymes at clinical concentrations. fda.govfda.govfda.gov This positions this compound as a potent, broad-spectrum triazole with a favorable profile for topical application, distinguished by its low keratin binding and robust activity against key fungal pathogens and their virulence factors.
Mechanisms of Antifungal Resistance to 2s,3r Efinaconazole
Genetic Basis of Resistance: Mutations and Polymorphisms in Fungal CYP51 Genes
The most direct and widely studied mechanism of azole resistance involves genetic alterations in the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene in yeasts like Candida species and its ortholog, CYP51, in filamentous fungi like dermatophytes. These genetic changes can range from single nucleotide polymorphisms (SNPs) to more significant mutations that alter the amino acid sequence of the enzyme.
The primary consequence of these mutations is a reduction in the binding affinity between the (2S,3R)-Efinaconazole molecule and the active site of the CYP51 enzyme. This structural change prevents the drug from effectively inhibiting the enzyme, allowing the fungus to continue producing ergosterol (B1671047), albeit sometimes less efficiently.
While numerous mutations in CYP51 are known to confer resistance to older azoles, research indicates that the unique molecular structure of this compound—notably its flexible, extended side chain—may allow it to retain activity against some of these resistant mutants. The drug's structure enables it to fit into the active site differently than other azoles, bypassing the steric hindrance caused by certain amino acid substitutions. However, specific mutations can still reduce its susceptibility. For instance, studies on Trichophyton rubrum and Trichophyton indotineae have identified key substitutions in the CYP51 protein that lead to elevated Minimum Inhibitory Concentration (MIC) values for various azoles, including this compound.
| Fungal Species | CYP51 Mutation | Observed Effect on this compound | Associated Cross-Resistance |
|---|---|---|---|
| Trichophyton indotineae | Y126F | Moderate increase in MIC. This compound often retains activity where other azoles fail. | High-level resistance to Itraconazole (B105839) and Voriconazole (B182144). |
| Trichophyton rubrum | F129L | Variable increase in MIC. Susceptibility is reduced but often remains within a clinically relevant range. | Resistance to Fluconazole (B54011) and Itraconazole. |
| Trichophyton rubrum | G448S | Significant increase in MIC, though often less pronounced than for other azoles like Itraconazole. | Broad azole cross-resistance. |
| Candida albicans | Y132H | Minimal to no change in MIC. This compound demonstrates high potency against this common fluconazole-resistant mutant. | High-level resistance to Fluconazole. |
Role of Efflux Pump Overexpression in Mediating this compound Resistance
A second major mechanism of resistance involves the active transport of the antifungal drug out of the fungal cell, a process mediated by efflux pumps. This mechanism prevents the intracellular accumulation of this compound, keeping its concentration below the threshold required to inhibit the CYP51 enzyme. The two primary superfamilies of efflux pumps implicated in azole resistance are:
ATP-Binding Cassette (ABC) Transporters: These pumps use the energy from ATP hydrolysis to transport a wide range of substrates across the cell membrane. In fungi, the genes CDR1 and CDR2 (Candida Drug Resistance 1 and 2) encode prominent ABC transporters.
Major Facilitator Superfamily (MFS) Transporters: These pumps utilize the proton motive force (electrochemical gradient) to expel drugs. The MDR1 (Multidrug Resistance 1) gene encodes a key MFS transporter.
Resistance occurs when the genes encoding these transporters are overexpressed, leading to a higher density of pumps on the cell membrane. This overexpression is typically caused by gain-of-function mutations in transcription factor genes, such as TAC1 (regulating CDR1/CDR2) and MRR1 (regulating MDR1).
Studies have investigated whether this compound is a substrate for these pumps. While it can be transported by these systems, some evidence suggests it may be a poorer substrate compared to other azoles. For example, in engineered strains of Saccharomyces cerevisiae overexpressing Candida albicans efflux pumps, the increase in MIC for this compound was less dramatic than that observed for fluconazole, indicating a lower affinity for the pumps. This characteristic may contribute to its retained efficacy against some multidrug-resistant fungal isolates.
| Pump Superfamily | Gene Example | Regulating Transcription Factor | Relevance to this compound Resistance |
|---|---|---|---|
| ATP-Binding Cassette (ABC) | CDR1, CDR2 | TAC1 | Overexpression can reduce susceptibility to this compound, though it may be a less preferred substrate than other azoles. |
| Major Facilitator Superfamily (MFS) | MDR1 | MRR1 | Upregulation contributes to a multidrug-resistant phenotype that can include reduced susceptibility to this compound. |
Cross-Resistance and Multidrug Resistance Phenotypes Involving this compound
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs, typically within the same class. Multidrug resistance (MDR) is a broader phenomenon where resistance extends across different drug classes.
Cross-Resistance: Because the primary mechanisms of resistance—CYP51 mutations and efflux pump overexpression—are common to the azole class, cross-resistance is a significant clinical concern. A Trichophyton strain with a CYP51 mutation (e.g., Y126F) that is highly resistant to itraconazole will likely show reduced susceptibility to this compound. However, due to its unique structure, the magnitude of the MIC increase for this compound is often lower than for other azoles, meaning it may retain clinical utility in some cases of low-level cross-resistance.
Multidrug Resistance (MDR): The overexpression of broad-spectrum efflux pumps like CDR1 is a classic driver of MDR. A fungal cell overexpressing CDR1 can actively pump out not only various azoles but also structurally unrelated compounds. Therefore, a strain exhibiting resistance to fluconazole via this mechanism may also show reduced susceptibility to this compound. Resistance to terbinafine (B446), which has a different mechanism of action (squalene epoxidase inhibition), is typically genetically distinct, but co-resistance in a single isolate can occur through the acquisition of multiple, independent resistance mechanisms.
Methodologies for Investigating this compound Resistance
A multi-faceted approach is required to fully characterize the mechanisms of resistance to this compound in a fungal isolate. This involves both phenotypic and genotypic methods.
Phenotypic Testing: Antifungal Susceptibility Testing (AST) is the foundational step. Standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) are used to determine the MIC of this compound. A high MIC value compared to wild-type isolates indicates a resistant phenotype.
Molecular and Genomic Diagnostics: Once a resistant phenotype is confirmed, molecular tools are used to identify the underlying genetic cause.
Target Gene Sequencing: Direct sequencing (Sanger or pyrosequencing) of the CYP51 gene is the most common method to screen for known resistance-conferring mutations.
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA transcript levels of efflux pump genes (CDR1, MDR1, etc.) and their regulators (TAC1, MRR1). Elevated expression levels compared to a susceptible control strain point to efflux as the resistance mechanism.
Whole Genome Sequencing (WGS): This powerful, unbiased approach provides a comprehensive view of the fungal genome. WGS can identify all mutations in CYP51, efflux pump genes, and their transcription factors simultaneously. Furthermore, it can uncover novel resistance mechanisms, such as mutations in other genes in the ergosterol pathway or large-scale chromosomal abnormalities.
| Methodology | Primary Purpose | Information Yielded |
|---|---|---|
| Antifungal Susceptibility Testing (AST) | Determine the resistance phenotype. | Minimum Inhibitory Concentration (MIC) value, classifying the isolate as susceptible or resistant. |
| CYP51 Gene Sequencing | Identify target-site mutations. | Presence of specific amino acid substitutions known to confer azole resistance. |
| Quantitative RT-PCR (qRT-PCR) | Quantify gene expression. | Measures upregulation of efflux pump genes (e.g., CDR1, MDR1) or other resistance-related genes. |
| Whole Genome Sequencing (WGS) | Comprehensive genomic analysis. | Identifies all known and novel mutations, copy number variations, and other genetic changes associated with resistance. |
Structure Activity Relationship Sar Studies and Rational Design of 2s,3r Efinaconazole Analogs
Identification of Key Pharmacophore Features for Potent CYP51 Inhibition by (2S,3R)-Efinaconazole
The antifungal activity of efinaconazole (B1671126) stems from its potent and selective inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govgrafiati.com The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane. grafiati.comresearchgate.net The key pharmacophoric features of the efinaconazole molecule responsible for this inhibition have been identified through extensive SAR studies.
The essential components for potent CYP51 inhibition include:
The 1,2,4-Triazole (B32235) Ring: This nitrogen-containing heterocycle is the cornerstone of the azole antifungal class. bohrium.com One of the nitrogen atoms (N4) of the triazole ring coordinates directly with the heme iron atom at the active site of the CYP51 enzyme. nih.gov This interaction is crucial for anchoring the inhibitor within the enzyme's binding pocket and is a primary determinant of its inhibitory potency.
The Tertiary Hydroxyl Group: The hydroxyl group on the butanol backbone is another critical feature. It forms a key hydrogen bond with a nearby amino acid residue in the CYP51 active site, further stabilizing the enzyme-inhibitor complex. banglajol.inforesearchgate.net
The 2,4-Difluorophenyl Group: This aromatic ring engages in hydrophobic and π-π stacking interactions with amino acid residues lining the substrate access channel and active site of CYP51. mdpi.com The fluorine atoms enhance the binding affinity and can influence the molecule's electronic properties and metabolic stability.
The N-substituted Side Chain: In efinaconazole, the (4-methylenepiperidin-1-yl)methyl group occupies a specific region of the binding pocket. researchgate.netacs.org Modifications in this part of the molecule significantly impact the antifungal spectrum and potency. The unique shape and flexibility of this side chain contribute to efinaconazole's broad-spectrum activity. nih.gov
| Pharmacophore Feature | Role in CYP51 Inhibition | Key Interaction Type |
| 1,2,4-Triazole Ring | Anchors the molecule in the active site. | Coordination with heme iron atom. |
| Tertiary Hydroxyl Group | Stabilizes the enzyme-inhibitor complex. | Hydrogen bonding with active site residues. |
| 2,4-Difluorophenyl Group | Enhances binding affinity. | Hydrophobic and π-π stacking interactions. |
| (4-methylenepiperidin-1-yl)methyl Group | Occupies a specific binding pocket, influencing spectrum and potency. | Van der Waals and hydrophobic interactions. |
Impact of Stereochemistry on this compound's Antifungal Activity and Selectivity
Stereochemistry plays a pivotal role in the biological activity of triazole antifungals. Efinaconazole possesses two stereogenic centers, leading to four possible stereoisomers. The clinically approved and most active form is the (2R,3R)-stereoisomer. nih.govebi.ac.uk This specific three-dimensional arrangement is critical for establishing the optimal interactions with the fungal CYP51 enzyme.
The precise spatial orientation of the triazole, hydroxyl, and difluorophenyl groups, as dictated by the (2R,3R) configuration, allows the molecule to fit snugly into the enzyme's active site. acs.org This precise fit maximizes the stabilizing interactions—heme coordination, hydrogen bonding, and hydrophobic contacts—that are essential for potent inhibition. banglajol.info Synthetic routes to efinaconazole are designed to be highly enantioselective to produce the desired (2R,3R) isomer, often starting from chiral precursors or using asymmetric synthesis techniques to construct the required stereocenters. researchgate.netacs.orgacs.org
Studies on related triazole compounds have shown that different stereoisomers can have dramatically different antifungal activities and selectivity profiles. For instance, the (2S,3S) isomer of a related oxirane intermediate shows a distinct molecular recognition pattern compared to the (2R,3R) series. Any deviation from the optimal (2R,3R) configuration in efinaconazole would alter the orientation of the key pharmacophoric groups, weakening their interactions with the CYP51 target and resulting in significantly reduced antifungal potency. researchgate.net Efinaconazole exhibits potent activity against a wide range of fungi responsible for onychomycosis. nih.gov
| Organism | Efinaconazole MIC Range (μg/ml) | Itraconazole (B105839) MIC Range (μg/ml) | Terbinafine (B446) MIC Range (μg/ml) |
| Trichophyton rubrum | 0.001–0.015 | 0.008–0.25 | 0.002–0.06 |
| Trichophyton mentagrophytes | 0.001–0.03 | 0.008–0.5 | 0.002–0.03 |
| Candida albicans | ≤0.0005 to >0.25 | 0.008 to >16 | 0.03 to >16 |
Data sourced from a comprehensive survey of clinical isolates. nih.gov
Modifications to the Triazole Moiety and Other Structural Components of this compound
The development of advanced triazoles like efinaconazole has been guided by systematic modifications of earlier-generation compounds like fluconazole (B54011) and voriconazole (B182144). bohrium.comresearchgate.net The SAR of efinaconazole's core structure reveals how changes to its different components can modulate its antifungal properties.
Triazole Moiety: The 1H-1,2,4-triazol-1-yl group is considered a privileged structure in antifungal drug design due to its optimal geometry and electronic properties for heme binding. bohrium.comnih.gov While some research explores replacing this moiety with other heterocycles (e.g., tetrazoles), such modifications often lead to a decrease in activity unless other compensatory interactions are introduced. The development of voriconazole involved replacing one triazole ring of fluconazole with a 5-fluoropyrimidine (B1206419) to broaden its spectrum. acs.org
2,4-Difluorophenyl Ring: Halogen substitutions on the phenyl ring are a common feature of potent azole antifungals. The two fluorine atoms in efinaconazole are critical for strong binding. SAR studies on related azoles show that the position and number of halogen atoms can fine-tune selectivity for fungal CYP51 over human cytochrome P450 enzymes, which is crucial for minimizing drug-drug interactions. nih.gov
Butanol Linker: The length and substitution pattern of the linker connecting the key pharmacophores are vital. The insertion of a methyl group on the carbon backbone (C3) of efinaconazole, a feature shared with voriconazole, breaks the molecular symmetry seen in fluconazole and creates a crucial stereocenter that enhances binding affinity. researchgate.netacs.org
4-Methylenepiperidine (B3104435) Moiety: This part of the molecule is a significant structural distinction for efinaconazole. researchgate.net Its size, shape, and basic nitrogen atom allow for additional interactions within a specific sub-pocket of the fungal CYP51 enzyme. Modifications to this piperidine (B6355638) ring, such as altering the substituents or ring size, would directly impact the drug's activity profile against different fungal species. researchgate.net
Computational Modeling, Molecular Dynamics, and Docking Studies for SAR Analysis
Computational techniques are indispensable tools for understanding the SAR of efinaconazole at an atomic level. nih.govdergipark.org.trias.ac.in Molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations provide insights into how the drug interacts with its target enzyme, CYP51. banglajol.inforesearchgate.net
A computational study optimized the structure of efinaconazole using DFT and then docked it into the active site of a holoenzyme (PDB ID: 3IDB) to visualize its binding mode. banglajol.inforesearchgate.net The results of such studies corroborate and explain the experimental SAR data:
Binding Conformation: Docking simulations predict the lowest energy conformation of efinaconazole within the CYP51 active site, confirming that the (2R,3R) stereoisomer allows for the most favorable orientation of its key functional groups.
Key Interactions: The models reveal specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the drug. For efinaconazole, docking studies showed the formation of three strong hydrogen bonds with amino acid residues of the holoenzyme, in addition to the crucial coordination with the heme iron. banglajol.inforesearchgate.net
SAR Rationalization: By simulating the binding of hypothetical efinaconazole analogs, these models can predict how structural modifications would affect binding affinity. This allows for the rationalization of experimental SAR data and helps prioritize the synthesis of new derivatives with potentially enhanced properties. nih.gov
| Interaction Type | Efinaconazole Moiety | Interacting Component of Holoenzyme (3IDB) | Significance |
| Heme Coordination | N4 of Triazole Ring | Heme Iron | Primary anchoring interaction; essential for inhibition. |
| Hydrogen Bonding | Tertiary Hydroxyl Group | Amino Acid Residues | Stabilizes the ligand-protein complex. |
| Hydrogen Bonding | Other atoms in ECZ | Amino Acid Residues | Further strengthens the overall binding affinity. |
| Hydrophobic/Aromatic | 2,4-Difluorophenyl Ring | Hydrophobic Amino Acids | Contributes to binding affinity and selectivity. |
Data derived from molecular docking studies of efinaconazole. banglajol.inforesearchgate.net
Principles for the Rational Design of Novel this compound Derivatives with Enhanced Properties
The collective knowledge from SAR studies, computational modeling, and the evolution of triazole antifungals provides clear principles for the rational design of new efinaconazole derivatives. researchgate.netnih.gov The goal is to create molecules with enhanced potency, a broader spectrum of activity, improved selectivity, and the ability to overcome potential resistance mechanisms.
Key design principles include:
Conservation of the Core Pharmacophore: Any new derivative must retain the essential 1,2,4-triazole ring, the tertiary alcohol, and the 2,4-difluorophenyl group (or a bioisosteric equivalent) to maintain the fundamental mechanism of CYP51 inhibition. bohrium.comnih.gov
Stereochemical Integrity: The (2R,3R) stereochemistry is paramount for high potency and must be maintained. Synthesis strategies should be designed to control these stereocenters precisely. acs.orgacs.org
Strategic Modification of the Side Chain: The N-linked side chain (the 4-methylenepiperidine moiety) is the most viable region for modification to fine-tune properties. researchgate.net Designing novel side chains that can form additional interactions, access different sub-pockets of the enzyme, or alter physicochemical properties (like nail keratin (B1170402) affinity) could lead to improved drugs. ebi.ac.uk
Leveraging Computational Insights: Molecular docking and MD simulations should be used prospectively to screen virtual libraries of new derivatives. nih.gov This in silico approach can predict the binding affinity and interaction profiles of proposed structures, helping to prioritize the most promising candidates for chemical synthesis and biological testing, thereby saving time and resources. dergipark.org.tr
Addressing Resistance: Design strategies can also focus on creating derivatives that are less susceptible to known resistance mechanisms, such as mutations in the CYP51 gene. This might involve designing molecules with greater conformational flexibility or the ability to form interactions with highly conserved residues in the active site.
2s,3r Efinaconazole in Preclinical in Vitro and in Vivo Models of Fungal Infections
Efficacy Assessment of (2S,3R)-Efinaconazole in Fungal Cell Culture Models (e.g., yeasts, filamentous fungi)
This compound, a triazole antifungal agent, has demonstrated potent in vitro activity against a broad spectrum of fungi, including dermatophytes, non-dermatophyte molds, and yeasts. nih.govresearchgate.net Its efficacy is attributed to the inhibition of lanosterol (B1674476) 14α-demethylase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to disruption of the cell membrane and inhibition of fungal growth. wikidoc.orgresearchgate.net
Studies have shown that efinaconazole (B1671126) is highly active against clinical isolates of Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis. wikidoc.orgfda.gov In addition to its potent activity against dermatophytes, efinaconazole has also shown efficacy against various other fungal pathogens. researchgate.net These include species of Candida, Aspergillus, Microsporum, Epidermophyton, Acremonium, Fusarium, Paecilomyces, Pseudallescheria, Scopulariopsis, Cryptococcus, and Trichosporon. nih.govresearchgate.net
A notable characteristic of efinaconazole is its retained activity in the presence of keratin (B1170402), a key structural component of nails. nih.govresearchgate.net Many antifungal drugs exhibit reduced efficacy due to their high affinity for keratin, which can limit their availability to target the fungal cells within the nail plate. nih.govnih.gov However, efinaconazole demonstrates a lower binding affinity to keratin, allowing for better penetration and sustained antifungal action at the site of infection. researchgate.netnih.gov This property is considered a significant factor in its therapeutic effectiveness in treating onychomycosis. nih.gov In comparative in vitro studies, efinaconazole has shown greater activity against dermatophytes than ciclopirox (B875) and itraconazole (B105839). researchgate.net Its activity is comparable to that of amorolfine (B1665469) and terbinafine (B446) against dermatophytes and higher than itraconazole against Candida species. nih.govresearchgate.net
In Vitro Susceptibility Testing Methodologies for this compound (e.g., MIC, MFC determinations)
The in vitro antifungal activity of this compound is primarily quantified through the determination of Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Fungicidal Concentration (MFC). These values are crucial for assessing the potency of the antifungal agent against specific fungal isolates. Standardized methodologies, such as those established by the Clinical and Laboratory Standards Institute (CLSI), are often employed to ensure reproducibility and comparability of results. nih.gov
The broth microdilution method is a commonly used technique for determining the MIC of efinaconazole. nih.govfda.gov This involves preparing serial dilutions of the antifungal agent in a liquid growth medium, which are then inoculated with a standardized suspension of the fungal isolate. nih.govfda.gov After a specified incubation period, the MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth.
Studies have reported a range of MIC values for efinaconazole against various fungi. For Trichophyton rubrum, MIC values have been observed to be as low as 0.0015 µg/mL to 0.06 µg/mL for 90% of isolates (MIC90). fda.gov Similarly, for T. mentagrophytes, the MIC90 has been reported to range from 0.004 µg/mL to 0.13 µg/mL. fda.gov One study found the MIC90 of efinaconazole for T. rubrum to be 0.0078 µg/mL and for T. mentagrophytes to be 0.016 µg/mL. nih.gov
The MFC is determined as a subsequent step after the MIC assay. It represents the lowest concentration of the antifungal agent that results in a significant reduction (typically ≥99.9%) in the number of viable fungal cells. For isolates of T. rubrum, the MFC90 for efinaconazole has been reported to be 0.50 µg/mL, suggesting fungicidal activity against this common dermatophyte. fda.gov
Table 1: In Vitro Susceptibility of Dermatophytes to Efinaconazole
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Trichophyton rubrum | 0.0020–0.0078 | 0.0039 | 0.0078 | nih.gov |
| Trichophyton mentagrophytes | 0.0039–0.031 | 0.0078 | 0.016 | nih.gov |
Pharmacodynamic Studies of this compound in Fungal Culture Systems (e.g., time-kill kinetics)
Pharmacodynamic studies, particularly time-kill kinetics assays, provide valuable insights into the rate and extent of antifungal activity of this compound. These studies assess the fungicidal versus fungistatic nature of a drug by measuring the reduction in fungal viability over time at various drug concentrations.
Time-kill kinetic analyses are performed by exposing a standardized inoculum of a fungal culture to different concentrations of the antifungal agent. nih.govmdpi.com At specific time intervals, aliquots are removed, and the number of viable colony-forming units (CFU) is determined by plating on drug-free agar. nih.govmdpi.com The results are typically plotted as the logarithm of CFU/mL against time.
For efinaconazole, time-kill studies have demonstrated its fungicidal activity. In the presence of keratin, efinaconazole showed potent fungicidal effects against T. rubrum, whereas tavaborole (B1682936) was fungistatic and ciclopirox was inactive. nih.gov The ability of efinaconazole to exert fungicidal activity, especially in a keratin-rich environment that mimics the nail, is considered a key contributor to its in vivo efficacy. nih.gov
The development of drug resistance has also been investigated in vitro. Studies involving serial passage of T. mentagrophytes, T. rubrum, and C. albicans in the presence of sub-inhibitory concentrations of efinaconazole showed a potential for up to a 4-fold increase in the MIC. wikidoc.orgfda.govfda.gov However, the clinical significance of this in vitro finding is unknown. wikidoc.orgfda.govfda.gov Further in vitro and in vivo studies assessing the potential for acquired resistance in dermatophytes found no evidence of resistance development under the tested experimental conditions. nih.gov
Evaluation of this compound in Preclinical Animal Models of Fungal Infections
Murine Models of Dermatophytosis and Other Mycoses
Preclinical evaluation of this compound has utilized various animal models to assess its in vivo efficacy, with a primary focus on dermatophytosis. Guinea pig models are frequently employed for these studies as their skin and nail physiology shares similarities with humans, making them suitable for studying topical antifungal treatments.
In a guinea pig model of cutaneous candidiasis caused by Candida albicans, topical application of efinaconazole resulted in a mycological cure in 80% of the animals. nih.gov This was in stark contrast to reference drugs like clotrimazole (B1669251), neticonazole, and lanoconazole, which were ineffective at reducing the fungal counts at the infection site. nih.gov
For tinea pedis, another common dermatophyte infection, a guinea pig model infected with Trichophyton mentagrophytes was used. nih.gov Topical treatment with efinaconazole demonstrated a dose-dependent therapeutic effect, achieving negative culture results for all infected feet at a 1.0% concentration after 10 days of application. nih.gov
A guinea pig model of onychomycosis, specifically tinea unguium, was also developed to evaluate the efficacy of efinaconazole. fda.gov This model involved infecting the animals with T. mentagrophytes. fda.gov Studies using this model have been instrumental in demonstrating the ability of efinaconazole to penetrate the nail plate and exert its antifungal effect in a setting that closely mimics the human condition. fda.gov Research assessing the potential for resistance development in a guinea pig onychomycosis model showed no evidence of efinaconazole resistance in the tested T. rubrum strains after 8 weeks of continuous exposure. nih.gov
Experimental Design and Outcome Measures in Animal Studies
The experimental design in preclinical animal studies of this compound is structured to provide a robust assessment of its therapeutic potential. Typically, animals are first infected with a standardized inoculum of the target fungus, such as Trichophyton mentagrophytes, to establish a consistent infection. fda.gov Following an incubation period to allow the infection to develop, the animals are randomized into treatment and control groups. fda.gov
The primary outcome measures in these studies often include both clinical and mycological assessments. Clinical evaluation involves scoring the severity of the infection based on visual signs such as erythema, scaling, and inflammation. Mycological outcome measures are considered the gold standard for determining efficacy and involve collecting samples from the infected site for fungal culture. nih.gov A negative fungal culture indicates mycological cure. nih.gov Colony counts are also used to quantify the fungal burden in the infected tissues. nih.govnih.gov
In the guinea pig model of tinea pedis, for instance, the therapeutic effect was evaluated by culturing fungi from the infected feet and observing the dose-dependent reduction in fungal viability. nih.gov Similarly, in the onychomycosis model, efficacy is determined by the ability of the treatment to result in negative fungal cultures from the nail. fda.gov These studies are crucial for establishing proof-of-concept and for guiding the design of subsequent clinical trials in humans.
Investigation of Host-Pathogen-Drug Interactions in Preclinical Models
The interaction between the host, the fungal pathogen, and an antifungal drug is a complex interplay that ultimately determines the therapeutic outcome. While specific studies focusing exclusively on the host-pathogen-drug interactions of this compound are not extensively detailed in the provided search results, the preclinical data allows for inferences about these interactions.
The efficacy of efinaconazole in animal models suggests a favorable interaction where the drug effectively targets the pathogen without being significantly hindered by host factors. A key aspect of this is the drug's ability to reach the site of infection in sufficient concentrations to exert its antifungal effect. Efinaconazole's low affinity for keratin is a critical property that facilitates its penetration through the nail plate, a significant host barrier, to target the dermatophytes in the nail bed. researchgate.netnih.gov
The host's immune response also plays a role in resolving fungal infections. While antifungal drugs are the primary mechanism for clearing the pathogen, the host's immune system contributes to this process. The reduction in fungal burden by efinaconazole likely allows the host's innate and adaptive immune responses to more effectively control and eradicate the remaining fungal elements. The investigation of host-pathogen interactions is an evolving field, and future research may further elucidate the specific ways in which efinaconazole modulates the host response or how host factors influence the drug's activity. nih.govmdpi.comucsd.edu Understanding these complex interactions is crucial for optimizing antifungal therapies and developing novel treatment strategies. nih.govresearchgate.net
Analytical Methodologies for 2s,3r Efinaconazole in Research Settings
Chromatographic Techniques for Quantification of (2S,3R)-Efinaconazole (e.g., HPLC, LC-MS/MS)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the precise quantification of this compound in diverse samples. sci-hub.seresearchgate.netbenthamscience.com
Method Development and Validation for Purity and Content Analysis
The development and validation of analytical methods are crucial for ensuring the purity and accurate content analysis of this compound. Several studies have focused on establishing reliable HPLC and High-Performance Thin-Layer Chromatography (HPTLC) methods.
One such study detailed the development of a simple and rapid HPTLC method for the quantification of efinaconazole (B1671126). sci-hub.sersc.org The method was optimized using a Box-Behnken experimental design to achieve a desirable retardation factor (Rf) value between 0.2 and 0.8. sci-hub.sersc.org The optimized conditions included a mobile phase of toluene (B28343) and methanol (B129727) (9.0:1.0 v/v), a development distance of 72 mm, and a chamber saturation time of 18 minutes. sci-hub.sersc.org Validation according to ICH Q2(R1) guidelines demonstrated the method's robustness, specificity, sensitivity, accuracy, and precision. sci-hub.sersc.org
Another research effort focused on developing a new HPLC method for the quantitative estimation of efinaconazole in topical formulations. researchgate.netsci-hub.se The optimized HPLC conditions utilized a Luna C18 reverse-phase column with an isocratic mobile phase of water and acetonitrile (B52724) (20:80 v/v) at a flow rate of 1 mL/min. sci-hub.se The method was validated as per ICH guidelines and proved to be specific, accurate, precise, and sensitive. researchgate.netsci-hub.se
A separate HPLC method was developed and validated for estimating efinaconazole in samples from ex vivo human nail permeation studies. researchgate.netnih.gov This method employed a Polar C18 column and a mobile phase of 0.01 M potassium dihydrogen phosphate (B84403) and acetonitrile (36:64 v/v). researchgate.netnih.gov The method was validated according to FDA guidelines and demonstrated linearity over a concentration range of 50 to 10,000 ng/mL. researchgate.netnih.gov
Here is an interactive data table summarizing the validation parameters of a developed HPTLC method:
Validation Parameters of a Developed HPTLC Method for this compound
| Parameter | Result | Reference |
|---|---|---|
| Specificity (Peak Purity) | ≥ 0.9999 | rsc.org |
| Accuracy (% Recovery) | 98.62–100.40% | rsc.org |
| Precision (% RSD) | < 2.0 | rsc.org |
| Limit of Detection (LOD) | 26.09 ng | rsc.org |
| Limit of Quantification (LOQ) | 78.29 ng | rsc.org |
Application in Studies of Fungal Uptake and Metabolism
Validated chromatographic methods are instrumental in studying the uptake and metabolism of this compound by fungi. For instance, a validated HPLC method was successfully applied to quantify efinaconazole in human nail permeation study samples, providing insights into its ability to penetrate the nail plate to reach the site of infection. researchgate.netnih.gov The study found that the permeation of efinaconazole was significantly influenced by the formulation, with a twofold increase observed with Labrafac CC compared to formulations with Transcutol P or Labrasol. researchgate.netnih.gov
LC-MS/MS has also been employed to investigate the metabolic fate of efinaconazole. researchgate.net These studies are crucial for identifying metabolites and understanding the biotransformation pathways of the drug within the fungal cell.
Spectroscopic Methods for Structural Elucidation of this compound Metabolites and Degradants
Spectroscopic techniques are indispensable for elucidating the chemical structures of metabolites and degradation products of this compound. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are commonly used. pmda.go.jpru.nl
The chemical structure of efinaconazole itself has been thoroughly characterized using elemental analysis, MS, UV/VIS spectrophotometry, IR, and both ¹H-NMR and ¹³C-NMR spectroscopy, as well as single-crystal X-ray crystallography. pmda.go.jp
In research settings, LC-MS/MS is a powerful tool for identifying impurities that may form during stability studies of efinaconazole. researchgate.net One study utilized LC-MS/MS to profile impurities formed under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. researchgate.net The calibration curve for efinaconazole was linear over a concentration range of 0.5 µg/mL to 30 µg/mL. researchgate.net
Bioanalytical Assays for Determining this compound Concentrations in In Vitro and In Vivo Research Samples
Bioanalytical assays are essential for determining the concentration of this compound in biological matrices such as plasma and tissue samples from in vitro and in vivo research studies. LC-MS/MS is the preferred method for such applications due to its high sensitivity and selectivity. benthamscience.com
A highly sensitive and specific LC-MS/MS method has been developed for the quantification of efinaconazole in human plasma. benthamscience.com This method utilized a liquid-liquid extraction for sample preparation and a Thermo Hypersil Gold UPLC column for chromatographic separation. benthamscience.com The detection was performed using heated electrospray ionization (HESI) in parallel reaction monitoring (PRM) mode. benthamscience.com The method demonstrated a wide linearity range of 1 to 2000 pg/mL and excellent precision and accuracy. benthamscience.com
Pharmacokinetic studies in humans have shown that systemic absorption of efinaconazole after topical application is low. drugs.comhres.ca After 28 days of daily application to all ten toenails, the mean peak plasma concentration (Cmax) was found to be 0.67 ng/mL. drugs.combauschhealth.com
Here is an interactive data table summarizing the pharmacokinetic parameters of this compound in human plasma:
Pharmacokinetic Parameters of this compound in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Mean Peak Plasma Concentration (Cmax) | 0.67 ng/mL | drugs.combauschhealth.com |
| Mean Area Under the Curve (AUC) | 12.15 ± 6.91 ng*h/mL | bauschhealth.com |
| Plasma Half-life | 29.9 hours | drugs.com |
| Steady-State Plasma Concentration | 0.1-1.5 ng/mL | hres.caresearchgate.net |
In Situ Imaging Techniques for this compound Distribution within Fungal Structures or Model Tissues
In situ imaging techniques are valuable for visualizing the distribution of this compound within fungal structures and model tissues, such as bovine hoof membranes, which are used as a surrogate for human nails. nih.gov These techniques can provide crucial information on drug penetration and localization at the target site.
While specific studies detailing in situ imaging of efinaconazole are not extensively available in the provided search results, the use of radiolabeled efinaconazole in in vitro nail penetration studies suggests a potential application for techniques like autoradiography to visualize its distribution. hres.cahres.ca Furthermore, advanced imaging modalities such as fluorescence microscopy could be employed if a fluorescently labeled analog of efinaconazole were synthesized. Such studies would be instrumental in understanding the drug's mechanism of action at a subcellular level within the fungus.
Emerging Research Frontiers and Future Perspectives for 2s,3r Efinaconazole
Research on Combination Therapies Involving (2S,3R)-Efinaconazole for Enhanced Antifungal Efficacy
To improve cure rates and potentially shorten treatment duration for onychomycosis, researchers are actively investigating the use of this compound in combination with other therapeutic modalities. skintherapyletter.com The rationale for this approach is to leverage different mechanisms of action to achieve a synergistic or additive antifungal effect. skintherapyletter.com
Studies have explored combining topical efinaconazole (B1671126) with oral antifungal agents. An in vitro study using a checkerboard microdilution technique evaluated the combination of efinaconazole with two common oral antifungals, terbinafine (B446) and itraconazole (B105839), against strains of Trichophyton rubrum and Trichophyton interdigitale. nih.govmdpi.com The results indicated no antagonism between the drugs. nih.govmdpi.com Notably, a synergistic effect was observed between efinaconazole and terbinafine in 43.8% of the tested fungal strains. nih.govmdpi.com The combination with itraconazole showed synergy in 12.5% of strains. nih.govmdpi.com These findings suggest that a combined topical-oral approach could be a promising clinical option. nih.gov
Another avenue of research is sequential therapy. One study evaluated patients who had a poor response to long-term oral terbinafine treatment. researchgate.net Following the oral regimen, a sequential treatment with topical efinaconazole was initiated. researchgate.net The study reported that this sequential combination therapy was effective in these previously non-responsive cases, suggesting it as a promising regimen for improving cure rates in refractory tinea unguium. researchgate.net
Combination with other topical agents is also being explored. A patent has been filed for a novel combination therapy involving efinaconazole and tavaborole (B1682936), a boron-based antifungal agent. google.com The inventors suggest that this combination may act synergistically, resulting in better nail penetration and faster improvement of infection symptoms compared to individual application. google.com Furthermore, clinical perspectives suggest that combining efinaconazole with therapies like lasers could enhance efficacy. jddonline.comnih.gov One study reported that combining efinaconazole with a 1064 nm Nd:YAG laser resulted in significantly greater clinical improvement compared to efinaconazole monotherapy, although no significant difference in mycological cure was noted. mdpi.com
Interactive Data Table: In Vitro Combination Effects of Efinaconazole
| Combination | Organism(s) | Observed Effect | Percentage of Strains Showing Synergy | Source(s) |
|---|---|---|---|---|
| Efinaconazole + Terbinafine | T. rubrum, T. interdigitale | Synergistic | 43.8% | nih.gov, mdpi.com |
| Efinaconazole + Itraconazole | T. rubrum, T. interdigitale | Synergistic / Indifferent | 12.5% | nih.gov, mdpi.com |
| Efinaconazole + Tavaborole | Not Specified (Onychomycosis) | Synergistic (Patented Claim) | Not Applicable | google.com |
Development and Evaluation of Novel Delivery Systems for this compound in Research Models
The effectiveness of any topical antifungal is heavily dependent on its ability to penetrate the dense keratin (B1170402) of the nail plate to reach the site of infection in the nail bed. tandfonline.com Consequently, a significant area of research focuses on creating novel delivery systems to enhance the transungual permeation of this compound.
One approach involves the use of nanotechnology. Researchers have developed and optimized efinaconazole-loaded nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs) to improve skin and nail penetration. jneonatalsurg.comimpactfactor.org These lipid-based nanoparticles can enhance drug delivery, increase local concentration at the infection site, and provide controlled release. jneonatalsurg.comimpactfactor.org Another innovative nanocarrier system being investigated is spanlastic nanovesicles. nih.gov These are ultra-deformable surfactant-based vesicles designed to improve the permeability of poorly water-soluble drugs like efinaconazole across the nail plate. nih.gov A study utilizing a "Formulation-by-Design" (FbD) approach successfully optimized efinaconazole spanlastics, demonstrating their potential for enhanced transungual delivery. nih.gov
Other research has focused on optimizing the formulation of the solution itself. A study aimed to design a highly permeable and stable topical solution by incorporating a specific combination of excipients. tandfonline.comnih.govresearchgate.net This optimized formulation (termed EFN-K) included ethanol (B145695) as a solvent, diethylene glycol monoethyl ether (Transcutol P) and isopropyl myristate as permeation enhancers, and cyclomethicone as a wetting agent. tandfonline.comnih.gov In ex vivo tests, this formulation showed 1.46-fold greater permeation through human skin and a remarkable 4.11-fold greater infiltration into the human nail plate compared to the commercial 10% efinaconazole solution. tandfonline.comresearchgate.net In a guinea pig model of onychomycosis, the EFN-K formulation significantly accelerated the structural recovery of the keratin layer. tandfonline.comresearchgate.net
Interactive Data Table: Research on Novel Efinaconazole Delivery Systems
| Delivery System | Key Components/Technology | Reported Advantage in Research Models | Source(s) |
|---|---|---|---|
| Spanlastic Nanovesicles | Span (vesicle builder), Tween 80/sodium deoxycholate (edge activator) | Ultra-deformable vesicles designed to improve drug permeability. | nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids, surfactants | Enhanced skin penetration and antifungal efficacy for topical treatment. | jneonatalsurg.com |
| Optimized Topical Solution (EFN-K) | Transcutol P, isopropyl myristate, cyclomethicone | 4.11-fold greater nail infiltration; accelerated keratin recovery in vivo. | tandfonline.com, nih.gov, researchgate.net |
| Solid Lipid Nanoparticles (SLNs) in Hydrogel | Efinaconazole-cyclodextrin complex, Compritol® 888 ATO | Designed to enhance solubility and provide controlled, localized release. | impactfactor.org |
Investigation of New Academic Applications or Repurposing Opportunities for this compound
The utility of an antimicrobial agent is largely defined by its spectrum of activity. This compound has demonstrated a broad spectrum of potent in vitro activity against a wide variety of fungi, which opens avenues for new applications beyond its primary indication for onychomycosis caused by T. rubrum and T. mentagrophytes. nih.govtandfonline.commdedge.com
Research has consistently shown that efinaconazole is highly active against dermatophytes, and it also exhibits significant potency against various yeasts and non-dermatophyte molds (NDMs). nih.govnih.govdovepress.com Its activity against Candida species has been reported to be higher than that of itraconazole, and its efficacy against NDMs is comparable to or greater than that of terbinafine, amorolfine (B1665469), and ciclopirox (B875). nih.govdovepress.com The range of fungi tested includes species of Aspergillus, Fusarium, and Scopulariopsis brevicaulis, which are increasingly recognized as causes of onychomycosis. researchgate.net
This broad-spectrum activity is a key area for academic investigation. While not "repurposing" in the sense of treating a different disease, research is exploring its application for onychomycosis caused by this wider array of less common fungal pathogens. mdedge.comresearchgate.net Given the challenges in treating mixed infections or those caused by NDMs, the proven efficacy of efinaconazole against these organisms in vitro suggests a valuable clinical application that is a subject of ongoing interest. mdedge.com Currently, published research has not ventured into repurposing efinaconazole for entirely different clinical indications outside of fungal infections of the skin and nails. Future academic research could, however, explore its efficacy in other superficial or localized fungal infections where its favorable penetration and potent, broad-spectrum activity might be advantageous.
Advances in Understanding and Overcoming Fungal Resistance Mechanisms to this compound
The emergence of antifungal resistance is a major concern in mycology. nih.gov For this compound, the potential for resistance development has been a specific focus of investigation, yielding somewhat varied results.
Several studies have assessed the potential for efinaconazole to induce resistance in dermatophytes. nih.govasm.org In one key study, strains of Trichophyton rubrum were continuously exposed to subinhibitory concentrations of efinaconazole for 12 passages in vitro. nih.govasm.org Additionally, an in vivo study was conducted in a guinea pig model of onychomycosis over 8 weeks. nih.govasm.org Under these experimental conditions, there was no evidence of acquired resistance to efinaconazole. nih.govasm.orgdovepress.com The minimum inhibitory concentrations (MICs) for the efinaconazole-exposed strains remained comparable to the baseline MICs. nih.gov Furthermore, this exposure did not lead to cross-resistance to other antifungal drugs like itraconazole, terbinafine, amorolfine, or ciclopirox. asm.org
However, other research presents a more nuanced picture. One study that compared efinaconazole with ciclopirox suggested that efinaconazole showed a potential for inducing resistance in T. rubrum in vitro, whereas ciclopirox did not. asm.orgnih.gov Another report from the FDA label information notes that serial passage of fungal cultures (T. mentagrophytes, T. rubrum, and C. albicans) in the presence of efinaconazole could increase the MIC by up to 4-fold, although the clinical significance of this finding is unknown. fda.gov It has also been noted that T. rubrum strains with resistance to efinaconazole may exhibit cross-resistance to itraconazole. encyclopedia.pub
Understanding the molecular basis of these observations is a key future perspective. The primary mechanism of action for azoles like efinaconazole is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol (B1671047) biosynthesis. tandfonline.comsmolecule.com Resistance to azoles can occur through various mechanisms, including mutations in the target enzyme's gene (CYP51) or the overexpression of efflux pumps that actively remove the drug from the fungal cell. asm.org The conflicting in vitro data highlight the need for further research to clarify the true clinical risk of resistance and to investigate the specific molecular mechanisms that might be involved if resistance were to emerge.
Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery and Optimization
While specific published studies detailing the use of Artificial Intelligence (AI) and Machine Learning (ML) in the context of this compound are not yet available, this emerging field represents a significant future frontier for the optimization of this and other antifungal agents. AI and ML are transforming pharmaceutical research by accelerating various stages of drug discovery and development. researchgate.net
For a compound like efinaconazole, AI/ML could be hypothetically applied in several ways. First, in the realm of drug optimization, generative AI models could design novel analogues of the efinaconazole molecule. mdpi.comfarmaciajournal.com These algorithms can explore vast chemical spaces to create new chemical entities with potentially improved properties, such as enhanced potency, a broader spectrum of activity, or an even lower propensity for resistance. mdpi.com Predictive ML models can then screen these virtual compounds, assessing their likely binding affinity to the target enzyme (lanosterol 14α-demethylase), as well as predicting their pharmacokinetic and toxicity profiles, thereby reducing costly failures in later development stages. researchgate.netmednexus.org
Second, AI could be instrumental in optimizing drug delivery systems. Machine learning algorithms can analyze complex formulation data—correlating various excipients, concentrations, and physicochemical properties with nail permeation rates—to rapidly identify optimal formulations for enhanced delivery, similar to the multi-parameter optimization already being done manually. tandfonline.commednexus.org
Finally, in the context of antifungal resistance, AI can analyze genomic data from fungal isolates to identify novel mutations or gene expression patterns associated with reduced susceptibility to efinaconazole. mdpi.com This could lead to a deeper understanding of resistance mechanisms and help in the design of next-generation inhibitors that can overcome them. As large datasets on compound activity, fungal genomics, and clinical outcomes become more available, the integration of AI and ML will undoubtedly play a pivotal role in the future research and life-cycle management of this compound. accscience.com
Q & A
Q. What validated analytical methods are recommended for quantifying (2S,3R)-Efinaconazole in pharmaceutical formulations?
A robust high-performance thin-layer chromatography (HPTLC) method with densitometric analysis has been developed and validated for quantifying efinaconazole in solution and microemulsion-based formulations. Key parameters include:
- Mobile phase : Methanol:toluene (9:1 v/v) .
- Chromatographic conditions : Development distance of 72 mm, chamber saturation time of 18 minutes, and retardation factor (Rf) between 0.2–0.8 .
- Validation metrics : Sensitivity (LOD: 26.09 ng, LOQ: 78.29 ng), accuracy (98.62–100.40%), and precision (% RSD < 2.0) compliant with ICH Q2(R1) guidelines .
This method is cost-effective for routine quality control and stability studies.
Q. How does the stereochemistry of efinaconazole influence its antifungal activity and analytical characterization?
The (2S,3R) stereoisomer is critical for antifungal efficacy, as stereochemistry affects interactions with fungal lanosterol 14α-demethylase. Diastereomers (e.g., (2R,3S) or (2R,3R)) may exhibit reduced activity due to altered binding kinetics. Analytical methods like NMR, mass spectrometry, and chiral HPLC are essential to confirm stereochemical purity during synthesis and quality control . For example, diastereomer separation requires optimized chromatographic conditions to resolve peaks with <2% impurity thresholds .
Q. What in vitro models are used to assess the antifungal efficacy of this compound?
- MIC assays : Minimum inhibitory concentrations (MICs) against Trichophyton rubrum and T. mentagrophytes are typically ≤0.06 µg/mL, surpassing clotrimazole and neticonazole but lagging behind lanoconazole .
- Keratin/serum interference studies : Efinaconazole retains activity in the presence of keratin or serum, unlike other azoles, due to enhanced nail penetrance .
- Candida models : In guinea pig cutaneous candidiasis, topical efinaconazole achieved 80% mycological cure, outperforming clotrimazole .
Advanced Research Questions
Q. How can researchers optimize transungual delivery formulations of this compound?
Microemulsion-based and spanlastic nanovesicle formulations enhance nail penetration. Key strategies include:
- Design of Experiments (DoE) : Use Box–Behnken designs to optimize surfactant concentration, solvent ratios, and thermodynamic stability .
- Ex vivo studies : Assess drug permeation using human nail clippings and Franz diffusion cells .
- Nail hydration : Incorporate urea or lactic acid to disrupt keratin disulfide bonds, improving drug uptake .
Recent studies achieved >90% drug release in 24 hours using microemulsions with oleic acid as a permeation enhancer .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for efinaconazole?
Discrepancies arise due to:
- Bioavailability limitations : Low systemic absorption (<1%) after topical application reduces in vivo exposure .
- Nail barrier variability : Use standardized ex vivo nail models to correlate in vitro permeation with clinical outcomes .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure drug concentrations in nail plates post-application and link to mycological cure rates .
For example, in vivo guinea pig tinea pedis models showed dose-dependent efficacy (100% cure at 1.0% concentration) despite moderate in vitro MICs .
Q. What methodologies are recommended for synthesizing and characterizing efinaconazole impurities?
Critical impurities include diastereomers, degradation products (e.g., diols), and process-related intermediates. Approaches involve:
- Stereoselective synthesis : Use chiral catalysts to minimize (2R,3R)-diol impurities, which lack antifungal activity .
- HPLC-MS/MS : Detect impurities at 0.1% thresholds using reverse-phase C18 columns and mobile phases with 0.1% formic acid .
- Stability studies : Stress testing under heat, light, and humidity identifies degradation pathways (e.g., oxidation of the triazole ring) .
SynZeal and ChemWhat provide reference standards for impurity profiling, validated per ICH guidelines .
Q. How do researchers validate the safety and toxicity profile of this compound in preclinical models?
- Developmental toxicity : Rat embryo-fetal studies established a NOAEL of 5 mg/kg/day, with maternal toxicity observed at higher doses .
- CYP inhibition assays : Efinaconazole shows negligible inhibition of human CYP450 enzymes (e.g., CYP2C9 Ki > 91 ng/mL) at therapeutic concentrations, reducing drug interaction risks .
- Dermal sensitization : Use murine local lymph node assays (LLNA) to confirm low irritation potential .
Methodological Tables
Table 1. Key Parameters for HPTLC Validation of Efinaconazole
| Parameter | Value/Range |
|---|---|
| Mobile Phase | Methanol:Toluene (9:1 v/v) |
| Rf | 0.2–0.8 |
| LOD | 26.09 ng |
| LOQ | 78.29 ng |
| Accuracy (% Recovery) | 98.62–100.40% |
| Precision (% RSD) | <2.0 |
Table 2. In Vitro Antifungal Activity of Efinaconazole vs. Comparators
| Organism | Efinaconazole MIC (µg/mL) | Clotrimazole MIC (µg/mL) |
|---|---|---|
| T. rubrum | ≤0.06 | 0.25–0.5 |
| T. mentagrophytes | ≤0.06 | 0.5–1.0 |
| C. albicans | 0.12–0.25 | 1.0–2.0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
